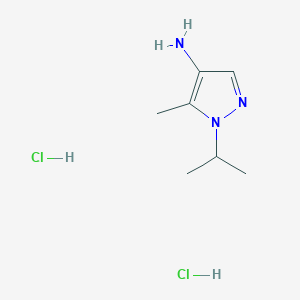
1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride, also known as 5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, is a chemical compound with the CAS Number: 2230802-96-5 . It has a molecular weight of 212.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-5(2)10-6(3)7(8)4-9-10;;/h4-5H,8H2,1-3H3;2*1H . This indicates that the compound has a pyrazole ring with a methyl group and an isopropyl group attached to it. The compound also has two chloride ions associated with it, making it a dihydrochloride salt .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been extensively studied, demonstrating the potential for diverse biological activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with significant structural complexity. These compounds have been characterized using various spectroscopic techniques, including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, providing insight into their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their corrosion inhibition properties. Studies have shown that certain pyranopyrazole derivatives can significantly inhibit mild steel corrosion in acidic solutions. These findings are supported by gravimetric, electrochemical, and theoretical studies, highlighting their potential industrial applications (Yadav et al., 2016).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of pyrazole derivatives have been a focus of recent research. Certain compounds have been synthesized and evaluated for their biological activities, revealing promising antibacterial and antitumor properties. Molecular docking studies have also been conducted to understand their mechanisms of action, providing a foundation for future drug development (Hassaneen et al., 2019).
Material Science and Organic Synthesis
In material science and organic synthesis, pyrazole derivatives have shown potential in various applications, including as ligands in catalysis and as building blocks for more complex molecules. Their synthesis often involves multi-step reactions, including cyclization and substitution, which can be optimized for higher yields and selectivity (Prabakaran et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of some pyrazole derivatives . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail. As always, safety and environmental impact should be considered in all future work with this compound.
特性
IUPAC Name |
5-methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)10-6(3)7(8)4-9-10;;/h4-5H,8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBBDMNDKZMBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

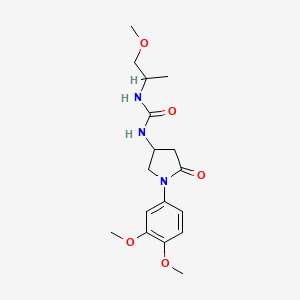
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)
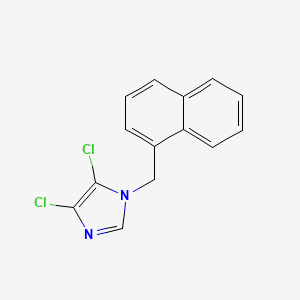
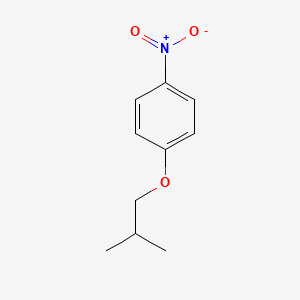
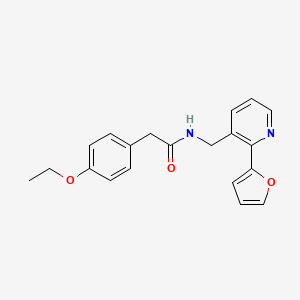
![(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2750801.png)
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2750802.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2750804.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2750807.png)
![4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B2750809.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide](/img/structure/B2750810.png)
![3,4-Dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2750811.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)